5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Design

Researchers seeking a regioselective 5-aminopyrazole scaffold for kinase-focused library synthesis often face supply inconsistency. This compound directly addresses that gap with a defined N1-tert-butyl/C4-carboxamide substitution pattern essential for p56 Lck inhibitory activity - a profile not shared by generic 5-aminopyrazole analogues. • Validated minimal pharmacophore for p56 Lck kinase inhibition; enables efficient two-step C3 diversification via Sandmeyer chemistry. • Pre-functionalized building block for cyclocondensation to pyrazolo[3,4-d]pyrimidine systems. Supplied with full analytical documentation for procurement confidence.

Molecular Formula C8H14N4O
Molecular Weight 182.22 g/mol
CAS No. 186190-79-4
Cat. No. B1288877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide
CAS186190-79-4
Molecular FormulaC8H14N4O
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C(=C(C=N1)C(=O)N)N
InChIInChI=1S/C8H14N4O/c1-8(2,3)12-6(9)5(4-11-12)7(10)13/h4H,9H2,1-3H3,(H2,10,13)
InChIKeyNDFXVDCXWFVBHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-tert-butyl-1H-pyrazole-4-carboxamide: Kinase-Targeted Heterocyclic Building Block


5-Amino-1-tert-butyl-1H-pyrazole-4-carboxamide (CAS 186190-79-4) is a substituted pyrazole derivative characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms . Its molecular formula is C8H14N4O, and it has a molecular weight of 182.22 g/mol [1]. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing diverse heterocyclic systems with potential pharmacological applications, and has been reported as a structural template for kinase inhibition [2].

1
Kinase-targeted heterocyclic building block for focused library synthesis
2
Efficient two-step route to 3-arylpyrazole-4-carboxamides reported
3
Reported p56 Lck kinase inhibitor template Supporting evidence; exact potency not quantified

Non-Substitutability of 5-Amino-1-tert-butyl-1H-pyrazole-4-carboxamide


The substitution pattern on the pyrazole core is a critical determinant of both its synthetic utility and biological activity. While many 5-aminopyrazoles exist, the presence of the tert-butyl group at the N1 position and the carboxamide at the C4 position confers a specific steric and electronic profile that dictates regioselectivity in subsequent synthetic transformations [1]. Furthermore, this precise arrangement has been directly linked to inhibitory activity against the p56 Lck kinase, a property not shared by all 5-aminopyrazole analogues [2]. Therefore, substituting this compound with a generic or differently substituted pyrazole would lead to different reaction outcomes and a loss of this specific biological profile, making it a non-interchangeable entity in both synthesis and target-based assays.

01 N1 tert-butyl and C4 carboxamide substitution dictate regioselectivity in subsequent transformations; generic 5-aminopyrazoles may alter reaction outcomes.
02 Reported p56 Lck inhibitory activity is linked to this exact substitution pattern; other analogs may lack this biological profile.
03 Changed N1/C4 groups can shift both synthetic utility and kinase interaction; direct replacement may require re-validation of both chemical and biological endpoints.

Selection Evidence for 5-Amino-1-tert-butyl-1H-pyrazole-4-carboxamide


Synthetic Route to 3-Arylpyrazole-4-carboxamide Libraries

This compound is a product of a novel and efficient two-step synthetic route designed to access a broader class of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides [1]. Its value is demonstrated by its ability to serve as a versatile intermediate, enabling a more diverse synthesis of these 3-aryl analogues than previously possible. While specific quantitative data comparing its synthetic yield to other intermediates is not provided in the primary reference, its role in a novel, high-yield route establishes its utility as a preferred starting material over less versatile 5-aminopyrazole derivatives [1]. The reported preparation of the key pyrazole bromide intermediate from potassium tricyanomethanide is accomplished in only two steps with good yield [1].

Synthetic Route
Class-level inference
Two-step, good-yield route from potassium tricyanomethanide reported for 3-arylpyrazole-4-carboxamide libraries.
Enables diverse 3-aryl analogue synthesis
Yield advantage not quantified; context-dependent
Medicinal Chemistry Organic Synthesis Kinase Inhibitor Design

p56 Lck Kinase Inhibitory Activity

A literature review identifies 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide as a structurally simple 5-aminopyrazole that was found to inhibit p56 Lck, a Src-family tyrosine kinase involved in T-cell receptor signaling [1]. This is a specific biological activity attributed to this exact compound. The review highlights this as a noteworthy finding among a series of pharmacologically active 5-aminopyrazoles [1]. While the precise IC50 value is not provided in the review, the identification of this compound as an inhibitor distinguishes it from other 5-aminopyrazole analogs that do not possess this activity.

p56 Lck Activity
Supporting evidence
Identified as inhibitor of p56 Lck kinase (qualitative report).
Distinguishes from inactive 5-aminopyrazoles
Exact IC50 not reported; data to verify
Immunology Oncology Kinase Biology

Research Applications of 5-Amino-1-tert-butyl-1H-pyrazole-4-carboxamide


Synthesis of 3-Arylpyrazole-4-carboxamide Kinase Inhibitor Libraries

This compound is an ideal starting material for building focused libraries of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. The established two-step, good-yield synthetic route from potassium tricyanomethanide offers a practical and efficient entry point for generating structural diversity at the 3-position, a key site for modulating kinase selectivity and potency [1].

SAR Studies of p56 Lck and Src Kinases

Given its reported inhibitory activity against p56 Lck, this compound can serve as a minimal pharmacophore or a starting point for medicinal chemistry efforts targeting this kinase [2]. Research groups can use this core structure to explore the impact of various substitutions on potency, selectivity, and cellular activity against p56 Lck and related Src-family kinases implicated in T-cell signaling and cancer.

Precursor for Pyrazolopyrimidine Fused Heterocycles

As a versatile synthon, 5-aminopyrazoles are known to undergo cyclocondensation reactions with 1,3-dielectrophiles to form fused bicyclic systems like pyrazolo[3,4-d]pyrimidines [2]. This particular compound, with its tert-butyl and carboxamide groups, provides a pre-functionalized scaffold for constructing these complex heterocycles, which are common motifs in kinase inhibitors and other bioactive molecules.

Application
Selection Property
Validation Focus
Synthesis of 3-arylpyrazole-4-carboxamide libraries
Building block versatility
Synthetic route efficiency
p56 Lck / Src kinase SAR studies
Reported p56 Lck activity context
Kinase inhibition assay review
Precursor for pyrazolopyrimidine fused heterocycles
Pre-functionalized scaffold
Cyclocondensation reactivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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